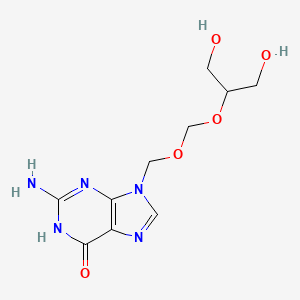

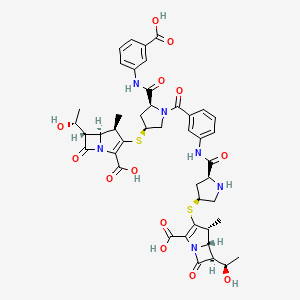

2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one

説明

This compound, also known as Acyclovir, is a potent inhibitor of the Herpesvirus family, including cytomegalovirus . It is used to treat complications from AIDS-associated cytomegalovirus infections . The IUPAC name of the drug is 2-Amino-1,9-dihydro-9-((2-hydroxyethoxy)methyl)-6H-purin-6-one . Its molecular formula is C8H11N5O3 and its molecular mass is 225.21 g/mol .

科学的研究の応用

Corrosion Inhibition

The compound has been studied as a green corrosion inhibitor for mild steel in 1.0 M Hydrochloric Acid Solution . The inhibition efficiency increases with increasing the inhibitor concentration, with a maximum efficiency of 92% at 500ppm concentration . The adsorption of the compound on the mild Steel surface follows the Langmuir adsorption isotherm .

Antiviral Applications

The compound has been mentioned in patents for its antiviral properties . However, the specific details of its antiviral applications are not readily available in the search results.

Biochemical/Physiological Actions

The compound, also known as Ganciclovir, is a nucleoside guanosine analog that contains an active moiety, ganciclovir triphosphate . This active moiety can inhibit viral replication by interrupting the viral DNA during elongation .

Treatment of Cytomegalovirus (CMV) Retinitis

Ganciclovir is a potent agent in preventing cytomegalovirus (CMV) retinitis disease in human immunodeficiency virus (HIV) patients . It exhibits therapeutic effects against CMV disease involving the lungs, liver, and gastrointestinal tract .

Enzymatic Phosphorylation

Ganciclovir can be enzymatically phosphorylated to an active triphosphate analog by herpes simplex virus thymidine kinase (HSV-TK) or host-encoded deoxyguanosine kinase .

Research Applications

Ganciclovir has been used in combination with resveratrol to study its effect on melanoma cells . It has also been used as a synthetic substrate for viral thymidine kinase to study its effects on human-inducible pluripotent stem cells .

作用機序

The compound “2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one”, also known as “UNII-R4FRA714XK”, is more commonly referred to as Ganciclovir . Here is a detailed explanation of its mechanism of action:

Target of action

Ganciclovir’s primary target is a virus-encoded cellular enzyme, thymidine kinase (TK) . This enzyme is crucial for the replication of the virus.

Mode of action

Ganciclovir is a nucleoside guanosine analog. Its antiviral activity inhibits virus replication. This inhibitory action is highly selective as the drug must be converted to the active form by thymidine kinase .

Biochemical pathways

Once activated, Ganciclovir triphosphate, the active form of the drug, inhibits viral replication by interrupting the viral DNA during elongation .

Result of action

The molecular and cellular effects of Ganciclovir’s action result in the inhibition of viral replication, thereby preventing the spread of the virus within the host organism .

特性

IUPAC Name |

2-amino-9-(1,3-dihydroxypropan-2-yloxymethoxymethyl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O5/c11-10-13-8-7(9(18)14-10)12-3-15(8)4-19-5-20-6(1-16)2-17/h3,6,16-17H,1-2,4-5H2,(H3,11,13,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFLSEDNYVWUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COCOC(CO)CO)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158853 | |

| Record name | 2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one | |

CAS RN |

1346598-14-8 | |

| Record name | Ganciclovir Specified Impurity D [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346598148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-9-(((2-HYDROXY-1-(HYDROXYMETHYL)ETHOXY)METHOXY)METHYL)-1,9-DIHYDRO-6H-PURIN-6-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4FRA714XK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid](/img/structure/B601468.png)

![(5R,6S)-Allyl 6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601480.png)

![1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601484.png)

![1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601485.png)